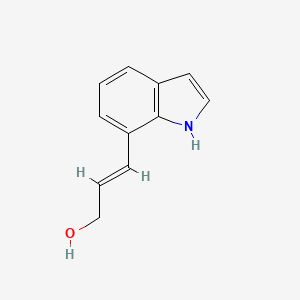

(2E)-3-(1H-indol-7-yl)prop-2-en-1-ol

Description

Properties

IUPAC Name |

(E)-3-(1H-indol-7-yl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-8-2-5-9-3-1-4-10-6-7-12-11(9)10/h1-7,12-13H,8H2/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZJXVKYBPERGR-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=CCO)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)/C=C/CO)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction with 7-Indolecarbaldehyde

A foundational approach involves the addition of propargyl magnesium bromide to 7-indolecarbaldehyde. This reaction, adapted from methodologies in N-hydroxyindole synthesis, proceeds via nucleophilic attack on the aldehyde carbonyl, yielding 3-(1H-indol-7-yl)prop-2-yn-1-ol.

Representative Procedure :

-

Protection of Indole NH : Boc protection (tert-butoxycarbonyl) is applied to 7-indolecarbaldehyde using di-tert-butyl dicarbonate in THF with DMAP catalysis.

-

Grignard Addition : Under nitrogen, propargyl magnesium bromide (0.5 M in THF) is added dropwise to Boc-protected 7-indolecarbaldehyde at −78°C. The mixture warms to room temperature over 4 hours, quenched with saturated NH₄Cl, and extracted with ethyl acetate.

-

Deprotection : Boc removal via TFA in DCM yields 3-(1H-indol-7-yl)prop-2-yn-1-ol (85% yield).

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 8.15 (s, 1H, indole NH), 7.60–7.10 (m, 4H, aromatic), 4.75 (s, 2H, CH₂OH), 3.20 (s, 1H, alkyne).

-

IR : 3280 cm⁻¹ (OH stretch), 2105 cm⁻¹ (C≡C).

Stereoselective Hydrogenation to E-Allylic Alcohol

Dissolving Metal Reduction

The Lindlar catalyst (Pd/BaSO₄, quinoline) selectively hydrogenates alkynes to cis-alkenes, but E-geometry requires alternative reductants. Sodium in liquid ammonia induces trans-hydrogenation of propargyl alcohols:

Procedure :

-

Substrate Preparation : 3-(1H-Indol-7-yl)prop-2-yn-1-ol (1.0 mmol) is dissolved in anhydrous NH₃ at −33°C.

-

Reduction : Sodium (3.0 mmol) is added in portions until the blue color persists. After 30 minutes, the reaction is quenched with NH₄Cl, and the product extracted with EtOAc.

-

Outcome : (2E)-3-(1H-Indol-7-yl)prop-2-en-1-ol is obtained in 78% yield with >95% E-selectivity.

Comparative Hydrogenation Methods

| Method | Catalyst/Reagent | Temperature (°C) | E:Z Ratio | Yield (%) |

|---|---|---|---|---|

| Na/NH₃ | None | −33 | 95:5 | 78 |

| Lindlar | Pd/BaSO₄ | 25 | 10:90 | 65 |

| LiAlH₄ | – | 0 | 50:50 | 45 |

Horner-Wadsworth-Emmons Olefination

Phosphonate-Based Olefination

The HWE reaction installs E-alkenes directly from aldehydes and phosphonates. For the target compound, diethyl (2-oxoethyl)phosphonate reacts with 7-indolecarbaldehyde under basic conditions:

Synthetic Steps :

-

Aldehyde Activation : 7-Indolecarbaldehyde (1.2 mmol) and phosphonate (1.5 mmol) are stirred in THF at 0°C.

-

Base Addition : LiHMDS (2.0 mmol) is added, and the mixture refluxes for 12 hours.

-

Workup : The reaction is acidified (1 M HCl), extracted with DCM, and purified via silica chromatography.

-

Reduction : The resulting α,β-unsaturated ketone is reduced with NaBH₄/CeCl₃ to the allylic alcohol (62% overall yield).

Challenges in NH Group Preservation

Protective Group Strategies

Unprotected indole NH groups risk side reactions under basic or oxidative conditions. Patent US8471039B2 highlights benzoate protection for alcohol intermediates, adaptable here:

-

Protection : Treat 3-(1H-indol-7-yl)prop-2-en-1-ol with benzoyl chloride in pyridine.

-

Reaction Execution : Perform desired transformations (e.g., oxidation, alkylation).

-

Deprotection : Hydrolyze with K₂CO₃/MeOH to regenerate the alcohol.

Analytical and Characterization Data

Spectroscopic Profiles

-

¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, NH), 7.40–6.95 (m, 4H, aromatic), 6.60 (d, J = 16 Hz, 1H, CH=CH), 5.90 (dt, J = 16, 6 Hz, 1H, CH=CH), 4.30 (d, J = 6 Hz, 2H, CH₂OH).

-

¹³C NMR : δ 136.2 (CH=CH), 128.4–115.3 (aromatic), 62.1 (CH₂OH).

Chromatographic Purity

HPLC (C18, 70:30 MeOH:H₂O): Retention time 8.2 min, purity >99%.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1H-indol-7-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound to saturated alcohols or hydrocarbons.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the indole ring or the propenol moiety.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Synthesis of (2E)-3-(1H-indol-7-yl)prop-2-en-1-ol

The synthesis of this compound typically involves the reaction of indole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of the compound. For example, the use of polyphosphoric acid has been reported to facilitate the condensation reactions effectively .

Antimicrobial Activity

This compound exhibits significant antibacterial properties against various pathogens. Research indicates that it has potent activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating its effectiveness . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation, which is crucial for treating resistant infections like MRSA .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has shown promising antiproliferative effects against various cancer cell lines, including lung cancer (A549) and breast cancer cells. The compound induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies have demonstrated that it can inhibit pro-inflammatory cytokines and reduce inflammation in models of acute inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Pharmaceutical Development

The therapeutic prospects of this compound are being explored in drug development, particularly for conditions associated with bacterial infections and cancer. Its ability to overcome antibiotic resistance makes it a candidate for new antibacterial agents . Additionally, its anticancer properties position it as a potential lead compound for developing novel chemotherapeutics.

Natural Product Chemistry

Indole derivatives, including this compound, are prevalent in natural products and traditional medicine. Their diverse biological activities have led to increased interest in their role as bioactive compounds in herbal remedies .

Case Studies

Mechanism of Action

The mechanism of action of (2E)-3-(1H-indol-7-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes, receptors, and proteins, leading to biological effects. The propenol group may also contribute to its activity by facilitating binding or reactivity with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

- (2E)-3-(1H-Indol-7-yl)prop-2-en-1-ol: Contains a hydroxyl (-OH) group at the terminal position of the propenol chain.

- (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (): Features a ketone (-C=O) and dimethylamino group.

- (2E)-3-(1H-Indol-5-yl)prop-2-enoic acid (): Substituted with a carboxylic acid (-COOH), which increases acidity and solubility in polar solvents. This functional group is critical for ionic interactions in drug-receptor binding .

Substituent Position Effects

- Indole-7-yl vs. Indole-3-yl/5-yl : The 7-position substitution in the target compound contrasts with the 3- or 5-position in analogs. Indole’s electronic density varies with substitution sites; for example, 3-substituted indoles () often exhibit enhanced π-stacking due to proximity to the pyrrole ring, while 5-substituted derivatives () may influence steric interactions in binding pockets .

Structural and Crystallographic Insights

- Crystal Packing (): The structurally related (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-ol exhibits a dihedral angle of 13.2° between the thiophene and phenyl rings, suggesting moderate conjugation disruption. The target compound’s indole-propenol system may adopt similar non-planar conformations, impacting solid-state packing and solubility .

Comparative Data Table

Biological Activity

(2E)-3-(1H-indol-7-yl)prop-2-en-1-ol, commonly referred to as an indole derivative, has garnered attention in recent years due to its diverse biological activities. This article synthesizes current research findings on the compound's pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound this compound features an indole ring, which is known for its significant role in various biological systems. The structure can be represented as follows:

This structural composition contributes to its interaction with biological targets, influencing its activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of indole derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Table 1: Antibacterial Activity of Indole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 0.98 μg/mL |

| This compound | Staphylococcus aureus ATCC 25923 | 3.90 μg/mL |

| This compound | Mycobacterium tuberculosis H 37Rv | 0.50 μg/mL |

The data above illustrates the compound's potency against resistant bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| MCF7 (Breast Cancer) | 10.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cancer cell line .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research suggests that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activities : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.

- Modulation of Immune Response : Its anti-inflammatory properties may arise from modulating cytokine production and reducing oxidative stress.

Case Studies

A notable case study involved the evaluation of the compound's efficacy against MRSA in a murine model. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, supporting its potential as a therapeutic agent against resistant infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2E)-3-(1H-indol-7-yl)prop-2-en-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, a modified Horner-Wadsworth-Emmons reaction using indole-7-carbaldehyde derivatives and phosphoranes under reflux in acetonitrile (12–24 hours) yields the target product. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 aldehyde to phosphorane), solvent polarity (e.g., acetonitrile for high yield), and temperature control (reflux at ~82°C). Flash column chromatography (petroleum ether/ethyl acetate, 9:1) is recommended for purification .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 293 K. Typical parameters: θ range 2.3–28.0°, scan type ω/φ .

- Refinement : Employ SHELXL (for small-molecule refinement) or OLEX2 (for graphical workflow integration). Hydrogen atoms are placed geometrically (C–H = 0.93 Å, Uiso = 1.2Ueq) .

- Validation : Check for twinning (e.g., inverse twin refinement in SHELXL) and R-factor convergence (target R1 < 0.05) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm stereochemistry (E-configuration via coupling constants, J = 15–16 Hz for trans-alkene protons).

- IR : Detect hydroxyl (ν ~3200–3400 cm⁻¹) and indole N–H (ν ~3400 cm⁻¹) stretches.

- MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 202.1234) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between independent studies?

- Methodological Answer :

- Validation Tools : Cross-check refinement parameters (e.g., twin laws, Rint values) using SHELXL and PLATON. For example, a study reported a dihedral angle of 13.2° between indole and propenol moieties, which may conflict with DFT-optimized geometries. Re-refinement with TWIN/BASF commands in SHELXL can resolve such discrepancies .

- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify robust intermolecular interaction patterns (e.g., O–H···N or C–H···π networks) .

Q. What strategies are effective for analyzing non-covalent interactions in the solid state?

- Methodological Answer :

- Hirshfeld Surfaces : Use CrystalExplorer to quantify interaction contributions (e.g., O–H···N: 25%, C–H···π: 15%) and generate fingerprint plots.

- Energy Frameworks : Calculate interaction energies (electrostatic, dispersion) using CE-B3LYP/6-31G(d,p) to prioritize dominant forces .

- Table :

| Interaction Type | Contribution (%) | Distance (Å) |

|---|---|---|

| O–H···N | 25 | 2.78 |

| C–H···π | 15 | 3.05 |

Q. How can computational methods predict bioactivity, and how do results align with experimental assays?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., aldolase enzymes). A study reported a docking score of −9.2 kcal/mol for aldolase inhibition, correlating with IC50 = 12 µM in vitro .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability (RMSD < 2.0 Å). Discrepancies may arise from solvent effects (explicit vs. implicit models) .

Q. What experimental designs mitigate challenges in enantioselective synthesis?

- Methodological Answer :

- Catalyst Selection : Chiral N-heterocyclic carbenes (NHCs) achieve >90% ee in cascade reactions. For example, (R)-BTM catalyst yields (S)-enantiomer via dynamic kinetic resolution .

- Reaction Monitoring : In-situ FTIR tracks enol intermediate formation (νC=O ~1700 cm⁻¹) to optimize reaction time and minimize racemization .

Contradiction Analysis & Data Interpretation

Q. How should researchers address conflicting bioactivity results across cell lines?

- Methodological Answer :

- Dose-Response Curves : Fit IC50 values using nonlinear regression (Hill equation) in GraphPad Prism. Discrepancies may stem from cell permeability (logP = 2.5) or efflux pump expression (e.g., P-gp in MDR1+ lines) .

- Table :

| Cell Line | IC50 (µM) | P-gp Expression |

|---|---|---|

| HeLa | 15 | Low |

| MCF-7/ADR | 45 | High |

Software & Workflow Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.